molecular formula C12H19FOSi B6598748 tert-butyl(2-fluorophenoxy)dimethylsilane CAS No. 103438-89-7

tert-butyl(2-fluorophenoxy)dimethylsilane

Cat. No.: B6598748
CAS No.: 103438-89-7
M. Wt: 226.36 g/mol
InChI Key: XYCONJXQTVOVQQ-UHFFFAOYSA-N
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Description

tert-Butyl(2-fluorophenoxy)dimethylsilane: is a chemical compound with the molecular formula C12H19FOSi and a molecular weight of 226.36 g/mol . It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-fluorophenoxy)dimethylsilane typically involves the reaction of 2-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of a silyl ether bond between the silicon atom of tert-butylchlorodimethylsilane and the oxygen atom of 2-fluorophenol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(2-fluorophenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl(2-fluorophenoxy)dimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl(2-fluorophenoxy)dimethylsilane involves the formation of a silyl ether bond, which provides stability and protection to the phenolic hydroxyl group. This protection is crucial in multi-step synthesis, where selective deprotection is required. The compound interacts with various molecular targets, including enzymes and receptors, through its phenoxy and silyl groups, influencing their activity and function .

Comparison with Similar Compounds

Comparison: tert-Butyl(2-fluorophenoxy)dimethylsilane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and reactivity compared to its halogenated counterparts. Additionally, the fluorine atom can influence the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

tert-butyl-(2-fluorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCONJXQTVOVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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